Beauveriolide I

Description

Beauveriolide I has been reported in Cordyceps militaris and Beauveria with data available.

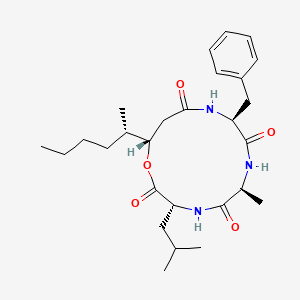

Structure

3D Structure

Properties

IUPAC Name |

(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSLFHXTWGEITF-JIORRVSTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fungal Sources of Beauveriolide I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauveriolide I is a cyclic depsipeptide with promising pharmacological activities, including potent anti-inflammatory and cholesterol acyltransferase (ACAT) inhibitory effects, making it a compound of significant interest for drug development. This technical guide provides a comprehensive overview of the primary fungal sources of Beauveriolide I, detailing quantitative production data, experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathways.

Primary Fungal Producers of Beauveriolide I

Beauveriolide I has been isolated from several species of entomopathogenic fungi, primarily within the genera Beauveria, Cordyceps, and Isaria (formerly classified under Paecilomyces). These fungi are known for producing a diverse array of bioactive secondary metabolites.

Known Fungal Sources:

-

Beauveria bassiana : A widely studied entomopathogenic fungus, various strains of B. bassiana are known producers of beauveriolides.

-

Beauveria sp. FO-6979 : This specific soil isolate has been a key source for the initial isolation and study of Beauveriolide I and III.[1]

-

Cordyceps militaris : A medicinal mushroom that has been shown to produce Beauveriolide I and III.[2]

-

Cordyceps javanica : This species has also been identified as a producer of Beauveriolide I.

-

Isaria fumosorosea : Formerly known as Paecilomyces fumosoroseus, this fungus is another documented source of beauveriolides.[3]

Quantitative Production of Beauveriolides

The production yield of Beauveriolide I and related compounds can vary significantly depending on the fungal species, strain, and fermentation conditions. The following table summarizes available quantitative data on beauveriolide production.

| Fungal Species | Strain(s) | Culture Medium | Fermentation Time (days) | Compound(s) | Yield | Reference(s) |

| Beauveria bassiana | Kediri | Malt Extract Broth (MB) | 12 | Beauvericin | 103.42 mg/L | [4][5] |

| Beauveria bassiana | Mojokerto | Malt Extract Broth (MB) | 12 | Beauvericin | 237.49 mg/L | [4][5] |

| Beauveria sp. FO-6979 | FO-6979 | Tryptone-containing medium | Not specified | Beauveriolides I & III | 5-10 fold increase | [6] |

| Beauveria sp. FO-6979 | FO-6979 | L-Leu supplemented medium | Not specified | Beauveriolide I | High and selective production | [6] |

Experimental Protocols

I. Fungal Fermentation

Objective: To cultivate fungal mycelium for the production of Beauveriolide I.

Materials:

-

Selected fungal strain (e.g., Beauveria sp. FO-6979)

-

Culture media (e.g., Potato Dextrose Broth (PDB), Malt Extract Broth (MB), or specialized production media)

-

Amino acid supplements (optional, e.g., L-Leucine for selective production of Beauveriolide I)[6]

-

Shaker incubator

-

Sterile flasks

Procedure:

-

Prepare the desired culture medium according to standard formulations. For enhanced production in Beauveria sp., a tryptone-containing medium can be used.[6] For selective production of Beauveriolide I, supplement the medium with L-Leucine.[6]

-

Inoculate the sterile medium with a fresh culture of the selected fungal strain.

-

Incubate the culture in a shaker incubator at a controlled temperature (typically 25-28°C) with agitation (e.g., 150-180 rpm) for a specified duration (e.g., 6-12 days).[4][5]

-

Monitor fungal growth and secondary metabolite production periodically.

II. Extraction of Beauveriolide I

Objective: To extract crude Beauveriolide I from the fungal biomass and culture broth.

Materials:

-

Fungal culture from fermentation

-

Solvents: Methanol, Ethyl Acetate

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the fungal mycelium and the culture broth separately with an organic solvent such as methanol or ethyl acetate.[1][2]

-

Combine the solvent extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification of Beauveriolide I

Objective: To purify Beauveriolide I from the crude extract using chromatographic techniques.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., n-hexane, acetone, chloroform, methanol)[2]

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 or C8 column

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid (TFA))

Procedure:

-

Silica Gel Column Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

-

Elute the column with a gradient of increasing polarity, for example, a gradient of n-hexane:acetone or chloroform:methanol.[2]

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing Beauveriolide I.

-

Pool the Beauveriolide I-containing fractions and concentrate.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Dissolve the partially purified sample in the HPLC mobile phase.

-

Inject the sample onto a preparative reversed-phase HPLC column (e.g., C18 or C8).

-

Elute with a suitable gradient of acetonitrile and water, often with a small percentage of TFA (e.g., 0.1%) as an ion-pairing agent. A common gradient might be a linear increase in acetonitrile concentration.

-

Monitor the elution profile at a suitable wavelength (e.g., 215 nm) and collect the peak corresponding to Beauveriolide I.[2]

-

Lyophilize the collected fraction to obtain pure Beauveriolide I.

-

IV. Characterization of Beauveriolide I

Objective: To confirm the identity and structure of the purified Beauveriolide I.

Methods:

-

Mass Spectrometry (MS): Determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure, including 1H and 13C NMR.

Biosynthesis of Beauveriolide I

The biosynthesis of beauveriolides is orchestrated by a conserved biosynthetic gene cluster (BGC) that encodes a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.

Beauveriolide Biosynthetic Gene Cluster

The core of the beauveriolide BGC in fungi like Beauveria bassiana consists of a multi-domain NRPS and a PKS.

Beauveriolide I Biosynthetic Pathway

The biosynthesis of Beauveriolide I is a multi-step process initiated by the PKS, followed by the sequential addition of amino acids by the NRPS.

Signaling Pathways Regulating Secondary Metabolism

The production of secondary metabolites like Beauveriolide I in entomopathogenic fungi is tightly regulated by complex signaling networks in response to environmental cues. While the specific signaling cascade for beauveriolide biosynthesis is not fully elucidated, general regulatory pathways are known to play a role.

References

- 1. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of Diverse Beauveriolide Analogs in Closely Related Fungi: a Rare Case of Fungal Chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection of Culture Medium and Incubation Time for Growth and Production of Beauvericin by Local Beauveria bassiana | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective production of fungal beauveriolide I or III by fermentation in amino acid-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Stereochemistry of Beauveriolide I: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the definitive absolute configuration of the promising antiatherosclerotic agent, Beauveriolide I.

Executive Summary

Beauveriolide I, a cyclic hexadepsipeptide of fungal origin, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of atherosclerosis. A precise understanding of its three-dimensional structure, specifically its absolute configuration, is paramount for its development as a drug candidate, as stereochemistry dictates molecular recognition and biological activity. This technical guide provides a comprehensive overview of the absolute configuration of Beauveriolide I, detailing the cutting-edge experimental methodology used for its definitive assignment, and presenting the key data in a clear, structured format. For completeness, this guide also outlines other critical experimental protocols relevant to the stereochemical elucidation of complex natural products.

The Absolute Configuration of Beauveriolide I

The definitive absolute configuration of Beauveriolide I has been established as (3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone .[1][2][3][4] This was unambiguously determined through three-dimensional electron diffraction (3D ED) of nanocrystals of the natural product isolated from Cordyceps javanica.[1][2][3] This advanced technique has overcome previous challenges in crystallizing Beauveriolide I into crystals suitable for conventional X-ray diffraction.[1][2][3][5]

Prior to this definitive assignment, the stereochemistry of the unusual (3S,4S)-hydroxy-4-methylhydroxy acid component of Beauveriolide I and II was estimated by synthesizing all possible chiral variants and comparing their 1H and 13C NMR spectra and optical rotation data.[4][5] Furthermore, the absolute stereochemistry of the related Beauveriolide III was confirmed by total synthesis and spectral analyses.[6]

Quantitative Data: Crystallographic Analysis of Beauveriolide I

The 3D electron diffraction study yielded precise crystallographic data, which are summarized in the table below. This data provides the foundational quantitative evidence for the assigned absolute configuration.

| Parameter | Value |

| Systematic Name | (3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone[1][2][4] |

| Chemical Formula | C₂₇H₄₁N₃O₅[1][2][4] |

| Crystal System | Monoclinic[1][3] |

| Space Group | I2[1][2][3] |

| a (Å) | 40.2744 (4)[1][2][3] |

| b (Å) | 5.0976 (5)[1][2][3] |

| c (Å) | 27.698 (4)[1][2][3] |

| β (°) | 105.729 (6)[1][2][3] |

| Determination Method | 3D Electron Diffraction[1][2][3] |

| Absolute Structure Determination | z-score method at a confidence level of 23.0σ[1] |

Experimental Protocols

A definitive structural elucidation of complex chiral molecules like Beauveriolide I relies on robust experimental methodologies. The following sections detail the protocol for the primary technique used, 3D electron diffraction, as well as other key methods in stereochemical analysis.

Three-Dimensional Electron Diffraction (3D ED)

This was the pivotal technique for determining the absolute configuration of Beauveriolide I.[1][2][3]

Methodology:

-

Crystal Preparation: Nanocrystals of Beauveriolide I, isolated from Cordyceps javanica, are deposited on a transmission electron microscopy (TEM) grid. The small crystal size, which is a limitation for X-ray crystallography, is ideal for 3D ED.

-

Data Collection: The TEM grid is placed in an electron diffractometer. The crystal is then tilted at small, regular angular intervals, and an electron diffraction pattern is recorded at each step. This process is repeated over a large angular range to collect a complete 3D diffraction dataset.

-

Data Processing: The collected diffraction patterns are indexed to determine the unit cell parameters and space group. The intensities of the diffraction spots are extracted and corrected for dynamical scattering effects.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The atomic positions are then refined against the experimental data.

-

Absolute Configuration Assignment: To determine the absolute configuration, the two possible enantiomeric structures are refined against the same dataset. The correct enantiomer is identified by comparing the refinement statistics (R-factors). The reliability of this assignment is quantified using methods like the z-score.[1][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 6. Selective inhibition of sterolO-acyltransferase 1 isozyme by beauveriolide III in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Nature's Pharmacy: A Technical Guide to the Biosynthesis of Beauveriolide I in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauveriolide I, a cyclodepsipeptide produced by various entomopathogenic fungi, has garnered significant interest for its potential therapeutic applications, including its antiatherosclerotic and neuroprotective properties. Understanding its biosynthesis is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of Beauveriolide I, detailing the genetic machinery, enzymatic processes, and regulatory aspects. It consolidates quantitative data on its production, offers detailed experimental protocols for pathway elucidation, and employs visualizations to illustrate complex biological processes, serving as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the beauveriolides, a class of cyclic depsipeptides, have emerged as promising lead compounds for drug development. Beauveriolide I, a prominent member of this family, is notably produced by fungi such as Beauveria bassiana and Cordyceps militaris.[1][2] Its unique structure, comprising a 3-hydroxy-4-methyloctanoic acid moiety and three amino acid residues, is assembled through a sophisticated interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[1] This guide dissects the intricate biosynthetic pathway of Beauveriolide I, providing a foundational understanding for its targeted production and derivatization.

The Beauveriolide I Biosynthetic Pathway

The biosynthesis of Beauveriolide I is orchestrated by a conserved biosynthetic gene cluster (BGC) found in producing fungi.[1] This cluster typically harbors four key genes, designated besA, besB, besC, and besD in Beauveria bassiana, which encode the core enzymatic machinery for the synthesis of this complex molecule.[1] The pathway can be conceptually divided into two main phases: the synthesis of the 3-hydroxy fatty acid precursor by a PKS and the subsequent assembly of the peptide chain and cyclization by an NRPS.

Polyketide Synthase (PKS) Module: Synthesis of the Fatty Acid Precursor

The initiation of Beauveriolide I biosynthesis begins with the production of a 3-hydroxy fatty acid. This is accomplished by a PKS enzyme, which, in the case of Beauveriolide I, is (3S,4S)-3-hydroxy-4-methyloctanoic acid.[3] The PKS module iteratively condenses and modifies simple acyl-CoA precursors to generate the final fatty acid chain.

Non-Ribosomal Peptide Synthetase (NRPS) Module: Peptide Assembly and Cyclization

The synthesized 3-hydroxy fatty acid is then transferred to the NRPS assembly line. The NRPS is a large, modular enzyme responsible for the sequential addition of amino acids. For Beauveriolide I, the NRPS incorporates three amino acids in a specific order: L-Phenylalanine (L-Phe), L-Alanine (L-Ala), and D-Leucine (D-Leu).[3] Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The final step involves the cyclization of the linear depsipeptide precursor to yield the mature Beauveriolide I molecule. The epimerization of L-Leucine to D-Leucine is catalyzed by an epimerization (E) domain within the final NRPS module.[1]

Quantitative Data on Beauveriolide I Production

The production of Beauveriolide I can be significantly influenced by fermentation conditions and the genetic background of the producing fungus. While comprehensive quantitative data remains an area of active research, several studies have demonstrated methods to enhance its yield.

| Fungal Strain | Fermentation Condition | Beauveriolide I Yield/Concentration | Reference |

| Beauveria sp. FO-6979 | Culture media containing tryptone | 5-10 fold increase compared to basal media | [1] |

| Beauveria sp. FO-6979 | Addition of L-Leucine to the culture medium | Selective high production of Beauveriolide I | [1] |

| Beauveria bassiana | In vivo (infected Tenebrio molitor larvae) | Not specifically quantified, but detected alongside Beauvericin (63.6-109.8 µg/g) and Bassianolide (20.6-51.1 µg/g) | [4] |

Experimental Protocols

The elucidation of the Beauveriolide I biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Knockout in Beauveria bassiana

Gene knockout studies are crucial for confirming the function of genes within the biosynthetic cluster. A common approach involves homologous recombination to replace the target gene with a selectable marker.

Detailed Steps:

-

Vector Construction: Amplify approximately 1-1.5 kb regions homologous to the 5' and 3' flanking sequences of the target gene (e.g., besA) from B. bassiana genomic DNA. Clone these fragments on either side of a selectable marker gene (e.g., hygromycin resistance cassette) in a suitable vector.

-

Protoplast Preparation: Grow B. bassiana in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) to generate protoplasts.

-

Transformation: Mix the prepared protoplasts with the knockout construct DNA and polyethylene glycol (PEG) solution to facilitate DNA uptake.

-

Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin). Isolate resistant colonies and screen for the desired gene replacement event by PCR using primers flanking the integration site. Further confirmation can be achieved through Southern blot analysis.

-

Phenotypic Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under conditions conducive to Beauveriolide I production. Analyze the culture extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of Beauveriolide I production in the mutant.

Heterologous Expression of the Beauveriolide I Gene Cluster

Heterologous expression in a well-characterized host strain, such as Aspergillus nidulans or Saccharomyces cerevisiae, can be used to confirm the function of the entire biosynthetic gene cluster.

Detailed Steps:

-

Gene Cluster Cloning: Isolate the entire Beauveriolide I biosynthetic gene cluster from the genomic DNA of the producing organism. This can be achieved through PCR amplification of the individual genes or by using techniques like Transformation-Associated Recombination (TAR) cloning in yeast.

-

Expression Vector Construction: Clone the entire gene cluster into a suitable fungal expression vector under the control of a strong, inducible, or constitutive promoter.

-

Host Transformation: Introduce the expression vector into a suitable heterologous host using established transformation protocols for that organism (e.g., protoplast transformation for filamentous fungi, lithium acetate method for yeast).

-

Expression and Analysis: Culture the transformed host under inducing conditions (if an inducible promoter is used). Extract the secondary metabolites from the culture and analyze for the production of Beauveriolide I using HPLC and LC-MS.

Regulation of Beauveriolide I Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is a complex process, often involving cluster-specific transcription factors and global regulatory proteins that respond to environmental cues. While the specific regulatory network governing the Beauveriolide I gene cluster has not been fully elucidated, insights can be drawn from studies on the biosynthesis of the structurally related compound, beauvericin, in Fusarium fujikuroi.

The beauvericin biosynthetic gene cluster contains a putative cluster-specific transcription factor, which may act as a repressor of gene expression.[3][5] Additionally, global regulators, such as those involved in chromatin remodeling (e.g., histone deacetylases), have been shown to play a role in controlling the expression of the beauvericin gene cluster.[3][5] It is plausible that a similar regulatory logic applies to the Beauveriolide I gene cluster in Beauveria bassiana.

Further research is required to identify the specific transcription factors and signaling pathways that control the expression of the bes gene cluster in response to developmental and environmental signals.

Conclusion and Future Perspectives

The biosynthesis of Beauveriolide I is a testament to the intricate and efficient metabolic capabilities of fungi. The elucidation of its PKS-NRPS based pathway provides a roadmap for future research aimed at enhancing its production and generating novel analogs with improved therapeutic properties. Key areas for future investigation include:

-

Detailed Characterization of Biosynthetic Enzymes: In-depth biochemical studies of the PKS and NRPS enzymes will provide a deeper understanding of their substrate specificity and catalytic mechanisms.

-

Elucidation of the Regulatory Network: Identifying the specific transcription factors and signaling pathways that control the expression of the Beauveriolide I gene cluster will enable the development of rational strategies for strain improvement.

-

Metabolic Engineering and Synthetic Biology: The knowledge of the biosynthetic pathway can be leveraged to engineer microbial cell factories for the sustainable and high-titer production of Beauveriolide I and its derivatives.

This technical guide serves as a comprehensive resource to catalyze further research and development in the fascinating field of fungal natural products, with the ultimate goal of translating nature's chemical diversity into tangible therapeutic solutions.

References

- 1. Selective production of fungal beauveriolide I or III by fermentation in amino acid-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS [pubmed.ncbi.nlm.nih.gov]

- 5. Sound of silence: the beauvericin cluster in Fusarium fujikuroi is controlled by cluster-specific and global regulators mediated by H3K27 modification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Beauveriolide I: An ACAT Inhibitor with Anti-Atherosclerotic and Neuroprotective Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Beauveriolide I, a cyclodepsipeptide of fungal origin, has emerged as a molecule of significant scientific interest due to its potent biological activities. At the heart of its mechanism of action lies the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. By blocking ACAT, Beauveriolide I effectively prevents the esterification of cholesterol into cholesteryl esters, thereby impeding the formation of lipid droplets within macrophages. This action has profound implications for the treatment of atherosclerosis, as the accumulation of lipid-laden macrophages (foam cells) in the arterial wall is a key pathological event. Furthermore, emerging evidence suggests a role for ACAT inhibition in reducing the production of amyloid-β peptide, indicating a therapeutic potential for Beauveriolide I in Alzheimer's disease. This technical guide provides an in-depth exploration of the mechanism of action of Beauveriolide I, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

Beauveriolide I is a secondary metabolite produced by various fungi, including those of the Beauveria and Cordyceps genera.[1][2] Structurally, it is a cyclic peptide-lactone (depsipeptide) that has garnered attention for its diverse pharmacological properties. The primary and most well-characterized mechanism of action of Beauveriolide I is its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT).[3][] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol to long-chain fatty acids, forming cholesteryl esters (CE).[3] These CEs are then stored in cytosolic lipid droplets.[5]

In mammals, there are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[] Beauveriolide I, along with its close analog Beauveriolide III, has been shown to inhibit both of these isoforms.[3] This inhibition of ACAT is the cornerstone of Beauveriolide I's therapeutic potential, particularly in the context of atherosclerosis and potentially Alzheimer's disease.

Quantitative Data on the Inhibitory Activity of Beauveriolide I

The efficacy of Beauveriolide I as an inhibitor of cholesterol esterification and ACAT activity has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) observed in various experimental models.

| Assay | Experimental System | Beauveriolide I IC50 (µM) | Beauveriolide III IC50 (µM) | Reference |

| Cholesteryl Ester Synthesis | Primary Mouse Peritoneal Macrophages | 0.78 | 0.41 | [3] |

| ACAT Activity | Mouse Macrophage Microsomes (ACAT-1) | 6.0 | 5.5 | [3] |

| ACAT Activity | Mouse Liver Microsomes (ACAT-2) | 1.5 | 1.5 | [3] |

| ACAT Activity | Human Caco-2 Cell Microsomes (ACAT-2) | Similar to liver microsomes | Similar to liver microsomes | [3] |

Table 1: Inhibitory Potency of Beauveriolide I and III on Cholesteryl Ester Synthesis and ACAT Activity.

Signaling Pathways and Molecular Interactions

The primary molecular target of Beauveriolide I is the ACAT enzyme. By inhibiting ACAT, Beauveriolide I disrupts a key step in the cholesterol metabolism pathway within the cell. This has downstream consequences on cellular processes, particularly in macrophages.

In the context of Alzheimer's disease, the inhibition of ACAT by Beauveriolide I is thought to reduce the secretion of amyloid-β (Aβ) peptides. The accumulation of Aβ is a hallmark of Alzheimer's disease pathology.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Beauveriolide I's mechanism of action.

Isolation of Mouse Peritoneal Macrophages

This protocol describes the harvesting of resident (non-elicited) peritoneal macrophages from mice.

-

Euthanasia and Preparation: Euthanize mice according to approved institutional guidelines. Secure the mouse on its back and disinfect the abdominal area with 70% ethanol.

-

Peritoneal Lavage: Make a small midline incision through the skin of the abdomen, being careful not to puncture the underlying peritoneal wall. Retract the skin to expose the peritoneum.

-

Inject 5-10 mL of ice-cold, sterile Dulbecco's Phosphate-Buffered Saline (dPBS) into the peritoneal cavity using a 25-gauge needle.

-

Gently massage the abdomen for 1-2 minutes to dislodge the peritoneal cells.

-

Using a 20-gauge needle, carefully aspirate the peritoneal fluid and transfer it to a sterile 50 mL conical tube on ice.

-

Cell Collection and Plating: Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Count the cells using a hemocytometer and plate them at the desired density in tissue culture plates or dishes.

-

Incubate the cells for 2-4 hours at 37°C in a 5% CO2 atmosphere to allow the macrophages to adhere.

-

Washing: After the incubation period, wash the plates three times with warm PBS to remove non-adherent cells, leaving a purified population of peritoneal macrophages.

ACAT Inhibition Assay using Microsomes

This assay measures the direct inhibitory effect of Beauveriolide I on ACAT enzyme activity in a cell-free system.

-

Preparation of Microsomes:

-

Homogenize isolated mouse peritoneal macrophages or liver tissue in a buffer containing sucrose and protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing bovine serum albumin (BSA) and varying concentrations of Beauveriolide I (or vehicle control).

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the substrate, typically radiolabeled [1-14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a mixture of chloroform and methanol (2:1 v/v).

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of chloroform.

-

Spot the lipid extract onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid).

-

Visualize the radiolabeled cholesteryl ester bands using autoradiography or a phosphorimager and quantify the radioactivity to determine ACAT activity.

-

Cellular Cholesteryl Ester Synthesis Inhibition Assay

This assay measures the effect of Beauveriolide I on the synthesis of cholesteryl esters in intact cells.

-

Cell Culture and Treatment: Plate isolated mouse peritoneal macrophages in multi-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of Beauveriolide I (or vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours).

-

Radiolabeling: Add a radiolabeled precursor for cholesterol esterification, such as [1-14C]oleic acid complexed to BSA, to the culture medium.

-

Incubate the cells for a further period (e.g., 4-6 hours) to allow for the incorporation of the radiolabel into cholesteryl esters.

-

Lipid Extraction and Analysis:

-

Wash the cells with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using a chloroform:methanol mixture as described in the ACAT inhibition assay protocol.

-

Separate and quantify the radiolabeled cholesteryl esters using TLC and autoradiography/phosphorimaging.

-

Lipid Droplet Accumulation Assay

This assay visually assesses the impact of Beauveriolide I on the formation of lipid droplets in macrophages.

-

Induction of Lipid Droplet Formation: Plate macrophages on glass coverslips in a multi-well plate.

-

To induce foam cell formation, incubate the cells with a lipid source such as acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL) in the presence of varying concentrations of Beauveriolide I (or vehicle control) for 24-48 hours.

-

Staining of Lipid Droplets:

-

Oil Red O Staining:

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Rinse with 60% isopropanol.

-

Stain with a freshly prepared and filtered Oil Red O solution for 15-30 minutes.

-

Wash with 60% isopropanol and then with water.

-

Counterstain the nuclei with hematoxylin if desired.

-

-

BODIPY 493/503 Staining:

-

Wash the cells with PBS.

-

Incubate with a working solution of BODIPY 493/503 in PBS for 15-30 minutes at 37°C.

-

Wash with PBS to remove excess dye.

-

-

-

Visualization and Quantification:

-

Mount the coverslips on microscope slides.

-

Visualize the lipid droplets using light microscopy (for Oil Red O) or fluorescence microscopy (for BODIPY).

-

Quantify the lipid droplet accumulation by measuring the stained area or fluorescence intensity per cell using image analysis software.

-

Conclusion

Beauveriolide I exerts its primary biological effects through the potent and specific inhibition of both ACAT1 and ACAT2 isoforms. This leads to a significant reduction in the synthesis of cholesteryl esters and the subsequent accumulation of lipid droplets in macrophages, a key process in the pathogenesis of atherosclerosis. The well-defined mechanism of action, coupled with its oral bioavailability and in vivo efficacy in animal models, positions Beauveriolide I as a promising lead compound for the development of novel anti-atherosclerotic agents. Furthermore, its ability to modulate amyloid-β production opens up exciting avenues for its investigation in the context of neurodegenerative diseases such as Alzheimer's. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating natural product.

References

Beauveriolide I: A Potent Inhibitor of Lipid Droplet Accumulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Beauveriolide I is a cyclodepsipeptide of fungal origin, initially isolated from Beauveria sp. FO-6979[1][2][3][4][5]. It has garnered significant scientific interest due to its potent inhibitory effects on lipid droplet accumulation, particularly in macrophages[1][2][4][5]. This activity is central to its promise as a potential therapeutic agent for atherosclerosis, a disease characterized by the formation of foam cells (lipid-laden macrophages) in the arterial wall[6][7]. This technical guide provides an in-depth overview of the mechanism of action of Beauveriolide I, quantitative data on its efficacy, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of ACAT

The primary mechanism by which Beauveriolide I reduces lipid droplet accumulation is through the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)[1][2][3]. ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters (CE)[1][7]. These CEs are the primary neutral lipid stored in cytosolic lipid droplets within macrophages[7].

By inhibiting ACAT, Beauveriolide I effectively blocks the synthesis of CEs, thereby preventing the buildup of these lipid stores and the formation of foam cells[1][2][3]. Studies have shown that Beauveriolide I does not significantly affect the synthesis of other lipids like triacylglycerol and phospholipids, highlighting its specific action on CE synthesis[1][2].

Mammals have two ACAT isozymes, ACAT1 and ACAT2[3]. ACAT1 is found ubiquitously in various cells and tissues, including macrophages, while ACAT2 is primarily expressed in the liver and intestines[3]. Beauveriolide I has been shown to inhibit both ACAT1 and ACAT2, contributing to its anti-atherosclerotic effects[1][2][3][6].

Figure 1: Signaling pathway of Beauveriolide I action.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Beauveriolide I and its structural analog Beauveriolide III has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Potency of Beauveriolides

| Compound | Target | IC₅₀ Value (µM) | Cell/System Type | Reference |

| Beauveriolide I | Cholesteryl Ester Synthesis | 0.78 | Mouse Peritoneal Macrophages | [1][2] |

| ACAT Activity | 6.0 | Mouse Macrophage Membranes | [1][2] | |

| Beauveriolide III | Cholesteryl Ester Synthesis | 0.41 | Mouse Peritoneal Macrophages | [1][2] |

| ACAT Activity | 5.5 | Mouse Macrophage Membranes | [1][2] |

Table 2: In Vivo Anti-Atherogenic Efficacy of Beauveriolide III

| Animal Model | Treatment | Dosage | Duration | Reduction in Atherosclerotic Lesions | Reference |

| ApoE-knockout mice | Beauveriolide III (oral) | 25 mg/kg/day | 2 months | Aorta: 54%, Heart: 52% | [6] |

| LDL-R-knockout mice | Beauveriolide III (oral) | 50 mg/kg/day | 2 months | Aorta: 40%, Heart: 60% | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Beauveriolide I's effects. Below are protocols for key experiments.

Protocol 1: Inhibition of Lipid Droplet Accumulation in Macrophages

This protocol outlines a cell-based assay to visualize and quantify the inhibitory effect of Beauveriolide I on lipid droplet formation in primary mouse peritoneal macrophages.

-

Macrophage Isolation and Culture:

-

Harvest peritoneal macrophages from mice (e.g., ICR strain) by peritoneal lavage with sterile phosphate-buffered saline (PBS).

-

Plate the cells in a suitable culture vessel (e.g., 96-well microplate or chamber slides) at a density of approximately 5 x 10⁵ cells/well.

-

Culture the cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) and allow them to adhere for 2-4 hours at 37°C in a 5% CO₂ atmosphere.

-

Wash the cells with fresh medium to remove non-adherent cells.

-

-

Induction of Lipid Droplet Formation:

-

Incubate the adherent macrophages for 16-24 hours with a liposome solution to induce lipid droplet accumulation[7]. The liposomes can be prepared with components like phosphatidylcholine and cholesterol.

-

-

Treatment with Beauveriolide I:

-

Concurrently with liposome addition, treat the cells with varying concentrations of Beauveriolide I (e.g., 3 µM and 10 µM) or a vehicle control (e.g., DMSO)[7].

-

-

Staining of Lipid Droplets:

-

Oil Red O Staining:

-

After incubation, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15-20 minutes[8][9].

-

Wash with PBS and then with 60% isopropanol.

-

Stain the cells with a freshly prepared and filtered Oil Red O solution for 20-30 minutes[8][9].

-

Wash again with 60% isopropanol and then with water.

-

(Optional) Counterstain the nuclei with hematoxylin or DAPI[7][8].

-

-

BODIPY Staining (for fluorescence microscopy):

-

-

Microscopy and Analysis:

Figure 2: Workflow for assessing lipid droplet inhibition.

Protocol 2: In Vitro ACAT Activity Assay

This protocol describes how to measure the direct inhibitory effect of Beauveriolide I on ACAT enzyme activity using macrophage membrane fractions.

-

Preparation of Macrophage Membrane Fraction (Enzyme Source):

-

Harvest a large number of mouse peritoneal macrophages (e.g., 2 x 10⁸ cells)[6].

-

Suspend the cells in a cold buffered sucrose solution (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH₂PO₄, and 30 mM EDTA, pH 7.2)[6].

-

Homogenize the cells using a Teflon homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

Resuspend the pellet in the buffer and determine the protein concentration.

-

-

ACAT Assay Mixture:

-

Prepare an assay mixture containing[6]:

-

Buffered sucrose solution with BSA (e.g., 2.5 mg/ml).

-

[¹⁴C]oleic acid (e.g., 20 µM, 0.5 µCi) as the substrate.

-

Varying concentrations of Beauveriolide I or vehicle control.

-

The macrophage membrane fraction (e.g., 100 µg of protein).

-

-

-

Enzyme Reaction and Lipid Extraction:

-

Analysis of [¹⁴C]Cholesteryl Ester:

-

Separate the extracted lipids by thin-layer chromatography (TLC) on a silica gel plate[6].

-

Use a solvent system that effectively separates cholesteryl esters from other lipids (e.g., hexane/diethyl ether/acetic acid).

-

Visualize and quantify the radioactivity of the [¹⁴C]cholesteryl ester spot using a radioscanner or by scraping the spot and performing liquid scintillation counting[6].

-

-

Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of Beauveriolide I relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

-

Conclusion

Beauveriolide I is a specific and potent inhibitor of ACAT, leading to a significant reduction in cholesteryl ester synthesis and lipid droplet accumulation in macrophages[1][2]. Its efficacy has been demonstrated in both cellular and animal models of atherosclerosis, highlighting its potential as a lead compound for the development of new anti-atherosclerotic agents[1][2][6]. The detailed protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential and molecular interactions of Beauveriolide I and its derivatives.

References

- 1. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Beauveriolides, specific inhibitors of lipid droplet formation in mouse macrophages, produced by Beauveria sp. FO-6979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 9. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Technical Guide: The Role of Beauveriolide I in the Reduction of β-Amyloid Secretion

Audience: Researchers, scientists, and drug development professionals.

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of β-amyloid (Aβ) plaques in the brain.[1] A growing body of evidence links altered cholesterol homeostasis to the pathogenesis of AD, suggesting that intracellular levels of cholesteryl esters (CEs) are closely correlated with Aβ production and secretion.[1][2][3] The enzyme responsible for CE production, Acyl-CoA:cholesterol acyltransferase (ACAT), has emerged as a key therapeutic target.[1] This technical guide details the mechanism of action of Beauveriolide I, a fungal-derived cyclodepsipeptide, in reducing Aβ secretion through the inhibition of ACAT1. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols.

Introduction: The Intersection of Cholesterol Metabolism and Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the more hydrophobic Aβ42 species, is a central event in the pathogenesis of Alzheimer's disease.[1][4][5] These peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[6][7] Genetic and epidemiological studies have highlighted a significant link between cholesterol metabolism and AD.[1][2] Specifically, the esterification of cholesterol into CEs, a process catalyzed by ACAT enzymes, appears to play a crucial role in modulating APP processing and subsequent Aβ generation.[1]

Beauveriolides are natural product depsipeptides that were initially identified as inhibitors of lipid droplet accumulation.[1] Subsequent research has revealed their potent ability to inhibit ACAT activity, making them valuable candidates for studying the link between cholesterol esterification and Aβ production.[1][8][9][10] This guide focuses on Beauveriolide I and its role as a modulator of Aβ secretion.

Mechanism of Action: ACAT1 Inhibition

The primary mechanism by which Beauveriolide I reduces Aβ secretion is through the inhibition of ACAT1.[9][10][11]

-

ACAT1 Function: ACAT1 is an enzyme located in the endoplasmic reticulum (ER) that catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.[12][13] This process is a key mechanism for cellular storage of excess cholesterol, preventing potential cytotoxicity from high levels of free cholesterol.[12]

-

Beauveriolide I as an ACAT1 Inhibitor: Beauveriolide I acts as a potent inhibitor of ACAT1.[11] This inhibition disrupts the normal esterification process, leading to a decrease in the cellular pool of CEs and a corresponding increase in unesterified, free cholesterol.[1] This shift in the cellular cholesterol balance is the critical event that links ACAT1 inhibition to altered APP processing.[1]

Signaling Pathway of Beauveriolide I Action

The inhibition of ACAT1 by Beauveriolide I initiates a cascade that ultimately reduces the amyloidogenic processing of APP. By lowering the levels of cholesteryl esters, Beauveriolide I is believed to influence the trafficking and processing of APP, shifting it away from the β- and γ-secretase pathway that generates Aβ peptides.

Quantitative Data on Aβ Reduction

In vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing human APP751 (7WD10 cell line) have demonstrated the efficacy of beauveriolides in reducing Aβ secretion.[1] The data show a significant, time- and concentration-dependent reduction in both Aβ40 and Aβ42 levels.

| Compound | Concentration (µM) | Incubation Time (hours) | Mean Reduction in Aβtotal (%) | Mean Reduction in Aβ42 (%) |

| Beauveriolide I | 1 | 96 | Not specified, but ~10% reduction | ~10% |

| Beauveriolide III | 1 | 96 | 39 ± 10 | 58 ± 12 |

| Beauveriolide III | 5 | 96 | 57 ± 14 | 59 ± 14 |

Data summarized from Witter et al., 2009.[1] Aβtotal refers to the sum of Aβ40 and Aβ42.

Notably, Beauveriolide III was found to be more potent than Beauveriolide I in these experiments.[1] A 1 µM incubation of Beauveriolide III for 4 days reduced Aβ42 secretion by approximately 58%.[1] This effect is significantly more potent than previously studied ACAT inhibitors like CP-113,818, which required a 10-fold higher concentration to achieve a similar reduction.[1]

Experimental Protocols

The following protocols provide a general framework for assessing the impact of Beauveriolide I on Aβ secretion in a relevant cell-based model.

Cell Culture and Treatment

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express human amyloid precursor protein (APP751), such as the 7WD10 cell line.[1]

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to ensure continued expression of the transgene. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Plate cells in multi-well plates (e.g., 12-well or 24-well) and allow them to reach approximately 80-90% confluency.

-

Prepare stock solutions of Beauveriolide I in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in a fresh culture medium to achieve the desired final concentrations (e.g., 1 µM and 5 µM). A vehicle control (e.g., 0.1% DMSO) must be run in parallel.[1]

-

Remove the existing medium from the cells and replace it with the medium containing Beauveriolide I or the vehicle control.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).[1]

-

Quantification of Secreted Aβ (ELISA)

-

Sample Collection: After the incubation period, collect the conditioned medium from each well.

-

Sample Preparation: Centrifuge the collected medium to pellet any detached cells or debris. The supernatant contains the secreted Aβ peptides.

-

ELISA Procedure:

-

Use commercially available sandwich ELISA kits specific for human Aβ40 and Aβ42.

-

Coat the ELISA plate wells with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.

-

Add the conditioned media samples and a series of known concentration standards to the wells and incubate.

-

After washing, add a detection antibody that recognizes the N-terminus of the Aβ peptide. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash away the unbound detection antibody and add a substrate solution (e.g., TMB). The enzyme will catalyze a color change.

-

Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the concentration of Aβ in the samples by comparing their absorbance values to the standard curve.

-

Experimental Workflow Diagram

Conclusion and Future Directions

Beauveriolide I reduces the secretion of pathogenic Aβ peptides by inhibiting the cholesterol-esterifying enzyme ACAT1.[1] This action disrupts cellular cholesterol homeostasis, which in turn modulates the proteolytic processing of APP, favoring non-amyloidogenic pathways. The ability of beauveriolides to potently lower Aβ42 levels in vitro, coupled with their known oral bioavailability and activity in animal models of atherosclerosis, positions them as a promising new class of compounds for the development of Alzheimer's disease therapeutics.[1]

Future research should focus on translating these in vitro findings to in vivo models of Alzheimer's disease to assess the impact of Beauveriolide I on brain Aβ plaque load, neuroinflammation, and cognitive function. Further investigation into the precise molecular interactions between cellular cholesterol pools and the secretase enzymes will also be critical to fully elucidate this therapeutic pathway.

References

- 1. The natural products beauveriolide I and III: a new class of β-amyloid lowering compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of cholesterol metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The link between altered cholesterol metabolism and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural products beauveriolide I and III: a new class of beta-amyloid-lowering compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Cellular mechanisms of β-amyloid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INHIBITION OF ACYL-CoA: CHOLESTEROL ACYLTRANSFERASE ACTIVITY BY CYCLODEPSIPEPTIDE ANTIBIOTICS [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Absolute stereochemistry of fungal beauveriolide III and ACAT inhibitory activity of four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selectivity of beauveriolide derivatives in inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 13. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Natural Analogs of Beauveriolide I: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural analogs of Beauveriolide I, a cyclodepsipeptide with promising therapeutic potential. This document details their biological activities, outlines key experimental protocols for their study, and visualizes relevant biological pathways and experimental workflows.

Introduction to Beauveriolide I and its Analogs

Beauveriolide I is a 13-membered cyclodepsipeptide first isolated from the entomopathogenic fungus Beauveria bassiana. It belongs to a larger class of related natural products, collectively known as beauveriolides and beauverolides, which have been isolated from various fungal species, including Beauveria sp., Cordyceps militaris, and Isaria fumosorosea.[1][2] These compounds have garnered significant interest due to their potent biological activities, primarily as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT).[3] This enzyme plays a crucial role in cellular cholesterol metabolism, and its inhibition is a key therapeutic strategy for conditions such as atherosclerosis and Alzheimer's disease.

Quantitative Biological Data of Natural Beauveriolide Analogs

The following table summarizes the known natural analogs of Beauveriolide I and their reported biological activities. The primary target for most of these compounds is ACAT, which exists in two isoforms, ACAT1 and ACAT2.

| Analog Name | Producing Organism(s) | Biological Target(s) | IC50 (µM) | Reference(s) |

| Beauveriolide I | Beauveria bassiana, Cordyceps javanica | ACAT1 (macrophage), ACAT2 (liver microsomes) | 6.0, 1.5 | [4] |

| Cholesteryl Ester Synthesis (macrophages) | 0.78 | |||

| Beauveriolide III | Beauveria sp. FO-6979 | ACAT1 (macrophage), ACAT2 (liver microsomes) | 5.5, 1.5 | |

| Cholesteryl Ester Synthesis (macrophages) | 0.41 | |||

| Beauveriolide VII | Beauveria sp. FO-6979 (amino acid-supplemented fermentation) | Lipid Droplet Formation / Cholesteryl Ester Synthesis | Active (Qualitative) | [5] |

| Beauverolide Ba | Beauveria bassiana | Not specified | Not specified | [1][2] |

| Beauverolide Ca | Beauveria bassiana | Not specified | Not specified | [1][2] |

| Beauverolide Ka | Beauveria bassiana | Not specified | Not specified | [1][2] |

| Beauveriolide X | Cordyceps militaris, Beauveria brongniartii | Not specified | Not specified | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of beauveriolide analogs.

Isolation and Purification of Beauveriolides from Fungal Culture

This protocol describes a general method for the extraction and purification of beauveriolides from fungal broth.[3]

Materials:

-

Fungal culture broth (e.g., Beauveria sp. fermented in a suitable medium)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Octadecylsilanized (ODS) silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Extraction:

-

Centrifuge the fungal culture to separate the mycelia and supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing beauveriolides.

-

Pool the active fractions and concentrate.

-

-

ODS Column Chromatography:

-

Dissolve the partially purified extract from the previous step in methanol.

-

Load the sample onto an ODS column pre-equilibrated with a methanol-water mixture (e.g., 50:50).

-

Elute with a stepwise gradient of increasing methanol concentration.

-

Collect and analyze fractions for the presence of beauveriolides.

-

-

Preparative HPLC:

-

Further purify the beauveriolide-containing fractions using a preparative HPLC system equipped with a C18 column.

-

Use a gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase.[6]

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peaks corresponding to individual beauveriolide analogs.

-

Confirm the purity and identity of the isolated compounds using analytical HPLC and mass spectrometry.

-

In Vitro ACAT Inhibition Assay (Radioactive Method)

This protocol details a common method for measuring the inhibition of ACAT activity using a radioactive substrate.[7]

Materials:

-

Microsomal fraction containing ACAT1 or ACAT2 (can be prepared from cultured cells or tissues)

-

[1-14C]Oleoyl-CoA (radioactive substrate)

-

Bovine serum albumin (BSA)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds (beauveriolide analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., petroleum ether/diethyl ether/acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation cocktail

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

BSA

-

Microsomal protein (e.g., 20 µg)

-

Test compound at various concentrations (or vehicle control)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of 10 µM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase.

-

-

TLC Separation and Quantification:

-

Spot the collected organic phase onto a silica gel TLC plate.

-

Develop the TLC plate in the developing solvent to separate the cholesteryl esters from the free fatty acids.

-

Visualize the spots (e.g., using iodine vapor or autoradiography).

-

Scrape the spots corresponding to cholesteryl esters into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Amyloid-Beta (Aβ) Secretion Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantification of Aβ40 and Aβ42 in cell culture supernatants.[8]

Materials:

-

96-well ELISA plates

-

Capture antibody (specific for the C-terminus of Aβ40 or Aβ42)

-

Detection antibody (biotinylated, specific for the N-terminus of Aβ)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Recombinant Aβ40 and Aβ42 standards

-

Cell culture supernatants from cells treated with beauveriolide analogs

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Add blocking buffer to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the Aβ standards.

-

Add the standards and cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate five times with wash buffer.

-

-

Detection Antibody Incubation:

-

Add the biotinylated detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Streptavidin-HRP Incubation:

-

Add the streptavidin-HRP conjugate to each well.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the plate seven times with wash buffer.

-

-

Development and Measurement:

-

Add the TMB substrate solution to each well.

-

Incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentrations of Aβ40 and Aβ42 in the samples by interpolating their absorbance values on the standard curve.

-

Visualizations

Signaling Pathway of ACAT Inhibition

The following diagram illustrates the proposed mechanism of action of beauveriolides through the inhibition of ACAT and its downstream effects on cholesterol metabolism and amyloid-beta production.

Caption: ACAT Inhibition by Beauveriolides and Downstream Effects.

Experimental Workflow for Discovery and Characterization

This diagram outlines a typical workflow for the discovery, isolation, and characterization of novel beauveriolide analogs.

Caption: Workflow for Beauveriolide Analog Discovery.

Conclusion

The natural analogs of Beauveriolide I represent a promising class of compounds for the development of novel therapeutics, particularly for atherosclerosis and Alzheimer's disease. Their mechanism of action through the inhibition of ACAT provides a clear rationale for their biological effects. This guide provides a foundational resource for researchers in this field, offering a summary of known analogs, their activities, and detailed protocols for their further investigation. The continued exploration of the chemical diversity of beauveriolides from various fungal sources is likely to yield new and even more potent therapeutic leads.

References

- 1. Production of Diverse Beauveriolide Analogs in Closely Related Fungi: a Rare Case of Fungal Chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and combinatorial synthesis of fungal metabolites beauveriolides, novel antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and absolute configuration of natural fungal product beauveriolide I, isolated from Cordyceps javanica, determined by 3D electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abbkine.com [abbkine.com]

Beauveriolide I: A Novel Regulator of Cellular Lipid Metabolism and Amyloid-Beta Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Beauveriolide I is a cyclic depsipeptide of fungal origin that has garnered significant attention for its potential therapeutic applications in atherosclerosis and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the existing literature on Beauveriolide I, focusing on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural product.

Mechanism of Action: Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

The primary molecular target of Beauveriolide I is Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1][2][3] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2][4] ACAT1 is ubiquitously expressed, including in macrophages, while ACAT2 is primarily found in the liver and intestines.[2][4]

Beauveriolide I has been shown to inhibit both ACAT1 and ACAT2.[2] By blocking ACAT activity, Beauveriolide I prevents the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells in atherosclerosis and in the modulation of amyloid-beta (Aβ) peptide production in Alzheimer's disease.[1][2]

Therapeutic Potential

Atherosclerosis

The accumulation of cholesteryl esters in macrophages within the arterial wall leads to the formation of foam cells, a hallmark of atherosclerosis.[5] Beauveriolide I's ability to inhibit ACAT and thereby reduce the formation of lipid droplets in macrophages makes it a promising candidate for the prevention and treatment of atherosclerosis.[1][3][6][5] In vivo studies in mouse models of atherosclerosis have demonstrated that oral administration of beauveriolides can reduce atheroma lesions.[2][5]

Alzheimer's Disease

Recent studies have highlighted a link between cholesterol metabolism and the pathogenesis of Alzheimer's disease. Inhibition of ACAT has been shown to reduce the secretion of Aβ peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients.[7] Beauveriolide I, as a potent ACAT inhibitor, has been demonstrated to effectively lower cellular Aβ secretion, suggesting its potential as a therapeutic agent for Alzheimer's disease.[7]

Quantitative Data

The following tables summarize the reported in vitro efficacy of Beauveriolide I and its analogue, Beauveriolide III.

Table 1: Inhibitory Activity of Beauveriolide I against Cholesteryl Ester Synthesis and ACAT

| Assay | Cell Type/System | IC50 (µM) | Reference |

| Cholesteryl Ester Synthesis | Primary mouse peritoneal macrophages | 0.78 | [3][6][5] |

| ACAT Activity | Mouse macrophage membranes | 6.0 | [6][5] |

| ACAT Activity | Mouse liver microsomes | 1.5 | [5] |

Table 2: Inhibitory Activity of Beauveriolide III against Cholesteryl Ester Synthesis and ACAT

| Assay | Cell Type/System | IC50 (µM) | Reference |

| Cholesteryl Ester Synthesis | Primary mouse peritoneal macrophages | 0.41 | [3][6][5] |

| ACAT Activity | Mouse macrophage membranes | 5.5 | [6][5] |

| ACAT Activity | Mouse liver microsomes | 1.5 | [5] |

Signaling Pathway

The inhibitory effect of Beauveriolide I on ACAT initiates a signaling cascade that impacts cellular lipid homeostasis and Aβ metabolism.

Caption: Signaling pathway of Beauveriolide I.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of Beauveriolide I.

Lipid Droplet Accumulation Assay in Macrophages

This assay is used to visually assess the effect of Beauveriolide I on the formation of lipid droplets in macrophages, a model for foam cell formation.

Principle: Macrophages are incubated with lipid liposomes to induce the formation of intracellular lipid droplets. The cells are then treated with Beauveriolide I and stained with Oil Red O, a dye that specifically stains neutral lipids within the droplets. The reduction in the number and size of lipid droplets is then quantified by microscopy.

Methodology:

-

Cell Culture: Primary mouse peritoneal macrophages are cultured in a suitable medium.[5]

-

Induction of Lipid Droplet Formation: Macrophages are incubated with lipid liposomes to stimulate the uptake of lipids and the formation of intracellular lipid droplets.[5]

-

Treatment: Cells are treated with varying concentrations of Beauveriolide I or a vehicle control.

-

Staining: After incubation, the cells are fixed and stained with Oil Red O to visualize the lipid droplets and with hematoxylin to counterstain the nuclei.[5]

-

Microscopy and Quantification: The stained cells are observed under a light microscope, and the extent of lipid droplet accumulation is assessed. This can be quantified by counting the number of lipid droplets per cell or by measuring the total area of lipid droplets.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This assay directly measures the enzymatic activity of ACAT in the presence of Beauveriolide I.

Principle: Microsomal fractions containing ACAT are incubated with a radiolabeled substrate, such as [14C]oleoyl-CoA, and cholesterol. The amount of radiolabeled cholesteryl oleate formed is then quantified to determine the ACAT activity.

Methodology:

-

Preparation of Microsomes: Microsomal fractions are prepared from mouse macrophages or other relevant cell types (e.g., liver cells) by differential centrifugation.[6][5]

-

Enzyme Reaction: The microsomal preparation is incubated with [14C]oleoyl-CoA, cholesterol, and varying concentrations of Beauveriolide I in a suitable buffer.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system such as chloroform/methanol.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesteryl ester fraction.

-

Quantification: The amount of radioactivity in the cholesteryl ester spot is measured using a scintillation counter to determine the ACAT activity. The percentage of inhibition by Beauveriolide I is calculated relative to the vehicle control.

Amyloid-beta (Aβ) Secretion Assay

This assay measures the effect of Beauveriolide I on the secretion of Aβ peptides from cultured cells.

Principle: Cells that are genetically engineered to overexpress human amyloid precursor protein (APP) are treated with Beauveriolide I. The amount of Aβ peptides secreted into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Cell Culture: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells stably transfected with human APP751, is cultured.

-

Treatment: The cells are incubated with different concentrations of Beauveriolide I or a vehicle control for a specified period.

-

Sample Collection: The cell culture medium is collected.

-

ELISA: The concentration of Aβ peptides (typically Aβ40 and Aβ42) in the culture medium is determined using a specific ELISA kit. The results are normalized to the total cellular protein content.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-atherosclerotic and neuroprotective potential of Beauveriolide I.

Caption: Experimental workflow for Beauveriolide I.

Conclusion

Beauveriolide I is a potent inhibitor of ACAT with demonstrated efficacy in cellular models of atherosclerosis and Alzheimer's disease. Its ability to reduce lipid droplet formation in macrophages and decrease the secretion of amyloid-beta peptides highlights its significant therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for further research and development of Beauveriolide I and its analogues as novel therapeutic agents for these debilitating diseases. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings.

References

- 1. scispace.com [scispace.com]

- 2. 2.7. Cholesteryl Ester Transfer Inhibition Assay [bio-protocol.org]